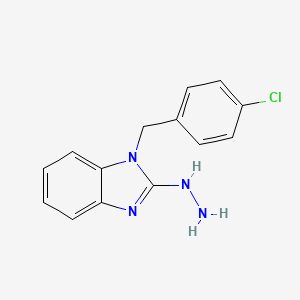
5-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule featuring a benzofuran core with dimethoxy and oxo substituents, linked to a diazinane ring with a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of dimethoxy and oxo groups via electrophilic aromatic substitution and oxidation reactions. The diazinane ring is then synthesized and attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- 1-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-3-(4-methoxyphenyl)urea
- Noscapine
Uniqueness
5-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-2-BENZOFURAN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: is unique due to its combination of a benzofuran core with a diazinane ring and sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O6S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
5-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H12N2O6S/c1-20-6-4-3-5-7(10(6)21-2)13(19)22-9(5)8-11(17)15-14(23)16-12(8)18/h3-4,8-9H,1-2H3,(H2,15,16,17,18,23) |
InChI Key |
HZZCYXFKRWWYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3C(=O)NC(=S)NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
![Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11476651.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
![ethyl 5-[6-(5-chlorothiophen-2-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11476655.png)
![7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476663.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476671.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11476673.png)
![2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11476676.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11476685.png)
![methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476703.png)
![17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11476706.png)
![2-Amino-6-(phenylcarbonyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11476707.png)
